molecular formula C16H14ClN3O3S B14511752 N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine CAS No. 62903-98-4

N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine

Cat. No.: B14511752
CAS No.: 62903-98-4
M. Wt: 363.8 g/mol
InChI Key: JBTPYQQCGKWQOV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine typically involves the reaction of 4-chlorophenyl isothiocyanate with 4-aminobenzoyl glycine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-Bromophenyl)carbamothioyl]amino}benzoyl)glycine
  • N-(4-{[(4-Methylphenyl)carbamothioyl]amino}benzoyl)glycine
  • N-(4-{[(4-Fluorophenyl)carbamothioyl]amino}benzoyl)glycine

Uniqueness

N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The compound’s structure allows for specific interactions with molecular targets, making it a valuable tool in various research applications .

Properties

CAS No.

62903-98-4

Molecular Formula

C16H14ClN3O3S

Molecular Weight

363.8 g/mol

IUPAC Name

2-[[4-[(4-chlorophenyl)carbamothioylamino]benzoyl]amino]acetic acid

InChI

InChI=1S/C16H14ClN3O3S/c17-11-3-7-13(8-4-11)20-16(24)19-12-5-1-10(2-6-12)15(23)18-9-14(21)22/h1-8H,9H2,(H,18,23)(H,21,22)(H2,19,20,24)

InChI Key

JBTPYQQCGKWQOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)NC(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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